4-Methylhexa-3,5-dienoic acid
Description
4-Methylhexa-3,5-dienoic acid is an organic compound with the molecular formula C₇H₁₀O₂. It is characterized by a conjugated diene system and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Properties
IUPAC Name |
4-methylhexa-3,5-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-4H,1,5H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYPWNVMSXEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhexa-3,5-dienoic acid can be synthesized through the 1,2-carbonyl transposition of corresponding dienones. This reaction typically involves the use of lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature . The reaction conditions are mild, making it a convenient method for preparing substituted hexa-3,5-dienoic acid methyl esters.
Industrial Production Methods
While specific industrial production methods for 4-Methylhexa-3,5-dienoic acid are not widely documented, the synthesis from conjugated dienones provides a scalable route that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methylhexa-3,5-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (3E)-4-methyl-3,5-hexadienoic acid
- Molecular Formula : C7H10O2
- Molecular Weight : Approximately 126.16 g/mol
- Melting Point : 32-33 °C
The structure of 4-Methylhexa-3,5-dienoic acid features a conjugated diene system, which enhances its reactivity in chemical reactions. This property makes it valuable in synthetic organic chemistry.
Applications in Synthetic Organic Chemistry
-
Intermediate in Synthesis :
- 4-Methylhexa-3,5-dienoic acid serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo addition reactions with nucleophiles allows for the formation of diverse chemical structures.
- For instance, it can react with Grignard reagents or other nucleophiles to form substituted products that are useful in pharmaceuticals and agrochemicals .
- Synthesis of Esters :
Research indicates that compounds similar to 4-Methylhexa-3,5-dienoic acid exhibit biological activities that could be harnessed for therapeutic purposes:
- Antimicrobial Properties :
- Some derivatives of this compound have shown potential antimicrobial activity, making them candidates for development into new antimicrobial agents.
- Flavoring Agents :
Case Study 1: Synthesis of Substituted Hexa-3,5-dienoic Acid Methyl Esters
A study demonstrated the efficient synthesis of substituted hexa-3,5-dienoic acid methyl esters through one-step carbonyl transposition from dienones. The resulting compounds exhibited varied reactivities suitable for further functionalization in synthetic applications .
Case Study 2: Flavor Profile Analysis
Research conducted on the flavor profiles of esters derived from 4-Methylhexa-3,5-dienoic acid revealed distinct fruity notes akin to apricot and damson. These findings suggest significant potential for application in the food and beverage industry as natural flavor enhancers .
Mechanism of Action
The mechanism by which 4-Methylhexa-3,5-dienoic acid exerts its effects involves its conjugated diene system and carboxylic acid group. These functional groups participate in various chemical reactions, influencing molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexa-3,5-dienoic acid: Lacks the methyl group at the 4-position.
4-Methylpent-2-enoic acid: Has a similar structure but with a different arrangement of double bonds.
4-Methylhexanoic acid: Saturated version without the diene system.
Uniqueness
4-Methylhexa-3,5-dienoic acid is unique due to its conjugated diene system combined with a carboxylic acid group.
Biological Activity
4-Methylhexa-3,5-dienoic acid (CAS No. 128961-60-4) is a compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, chemical properties, mechanisms of action, and relevant research findings.
4-Methylhexa-3,5-dienoic acid is characterized by its unsaturated structure, which includes two double bonds and a methyl group at the fourth carbon position. Its molecular formula is , with a molecular weight of approximately 126.2 g/mol.
| Property | Value |
|---|---|
| CAS No. | 128961-60-4 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.2 g/mol |
| Purity | 95% |
| Origin of Product | United States |
The biological activity of 4-methylhexa-3,5-dienoic acid is attributed to its ability to interact with various molecular targets and pathways. As a Bronsted acid, it can donate protons to acceptor molecules, facilitating numerous chemical reactions. Its conjugated diene system allows it to participate in electrophilic addition reactions and substitution reactions, making it a versatile compound in organic synthesis and biological interactions.
Antimicrobial Activity
Research indicates that 4-methylhexa-3,5-dienoic acid exhibits antimicrobial properties. It has been studied for its interactions with bacterial cell membranes and potential inhibitory effects on the growth of various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Cytotoxicity
Various studies have reported the cytotoxic effects of 4-methylhexa-3,5-dienoic acid against cancer cell lines. For example, it has shown potential in inducing apoptosis in human cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) through mechanisms involving mitochondrial pathways .
Case Studies
- Antimicrobial Activity Against MRSA : A study demonstrated that 4-methylhexa-3,5-dienoic acid significantly inhibited the growth of MRSA with a minimum inhibitory concentration (MIC) of 125 μM. The mechanism was attributed to disruption of bacterial cell membrane integrity .
- Cytotoxicity in Cancer Cells : In another study focusing on HepG2 cells, treatment with varying concentrations of 4-methylhexa-3,5-dienoic acid resulted in reduced cell viability and increased apoptosis markers such as caspase activation .
Comparison with Similar Compounds
The unique structure of 4-methylhexa-3,5-dienoic acid distinguishes it from other similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sorbic Acid (2,4-Hexadienoic Acid) | Short-chain unsaturated fatty acid | Lacks the methyl group at the 4-position |
| 4-Methyl-2,4-hexadienoic Acid | Unsaturated fatty acid | Similar structure but different reactivity |
| Hexa-2,4-dienoic Acid | Unsaturated fatty acid | Lacks methyl group at the 4-position |
Q & A
Q. What are the established synthetic routes for 4-Methylhexa-3,5-dienoic acid, and how can reaction conditions be optimized for yield?
The synthesis of dienoic acids like 4-Methylhexa-3,5-dienoic acid often involves conjugate additions or Claisen-Schmidt condensations. For example, β,γ-unsaturated carboxylic acids can undergo enantioselective alkylation using chiral auxiliaries (e.g., (R)-1TA) and organolithium bases (e.g., n-BuLi) in THF at low temperatures (-78°C). Reaction optimization includes controlling stoichiometry (e.g., 4.0 equiv alkylating agents), quenching times (~80 min), and purification via silica gel chromatography with solvents like 2% methanol in dichloromethane . Claisen-Schmidt condensations with aldehydes and ketoacids (e.g., pyruvic acid) in methanol under basic conditions (NaOH) also yield structurally similar dienoic acids with ~72–80% yields .
Q. How is NMR spectroscopy employed to confirm the structure and regiochemistry of 4-Methylhexa-3,5-dienoic acid?
Key NMR signals include olefinic protons (δ 5.08–6.32 ppm for J = 10–17 Hz coupling) and carbonyl carbons (δ ~180 ppm). For example, in (S,E)-2-ethylhexa-3,5-dienoic acid, J values (e.g., J = 17.0 Hz for trans double bonds) and splitting patterns (dt, dd) distinguish regioisomers. ¹³C NMR confirms carbonyl (δ ~180 ppm) and methyl group positions. HRMS-ESI validates molecular weights (e.g., [M-H]⁻ at m/z 139.0765) .
Q. What purification strategies are effective for isolating 4-Methylhexa-3,5-dienoic acid from reaction mixtures?
Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane (2–5% v/v) is standard. For polar derivatives, reverse-phase HPLC may improve separation. Monitoring via TLC (Rf ~0.3–0.5) and spectroscopic validation (NMR, HRMS) ensures purity .
Advanced Research Questions
Q. How can enantioselective synthesis of 4-Methylhexa-3,5-dienoic acid derivatives be achieved using chiral auxiliaries?
Chiral tert-butylamines (e.g., (R)-1TA) induce asymmetry during alkylation. For example, deprotonating β,γ-unsaturated acids with n-BuLi in THF at -78°C generates enolates, which react with alkyl halides (e.g., iodoethane) to form α-alkylated products with >90% enantiomeric excess (e.r.). Chiral HPLC (e.g., Chiralcel® OD-H) with 1% i-PrOH/hexanes confirms stereochemistry .
Q. What strategies mitigate regioselectivity challenges during functionalization of 4-Methylhexa-3,5-dienoic acid?
Substrate-directed regioselectivity is critical. For example, steric effects from substituents (e.g., 4-methoxyphenyl) guide alkylation to the γ-position. Computational modeling (DFT) predicts regiochemical outcomes, while NOE NMR experiments validate spatial arrangements. Competing pathways (e.g., α vs. γ attack) are minimized by optimizing steric bulk in catalysts .
Q. How are contradictions between computational predictions and experimental data resolved for dienoic acid derivatives?
Discrepancies in NMR chemical shifts (e.g., olefinic proton δ values) arise from solvent effects or conformational averaging. Hybrid methods combining DFT calculations (B3LYP/6-31G*) with explicit solvent models (IEFPCM) improve accuracy. Experimental validation via variable-temperature NMR or isotopic labeling (²H/¹³C) resolves dynamic effects .
Q. Methodological Notes
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak® AD-H) and polarimetry ([α]D values) to confirm enantiopurity .
- Data Interpretation : Cross-reference HRMS, NMR, and IR to resolve structural ambiguities (e.g., E/Z isomerism) .
- Reaction Optimization : Screen bases (LDA, KHMDS) and solvents (THF, DMF) to improve yields in alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
